molecular formula C17H14ClN3O3 B14980326 2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B14980326
M. Wt: 343.8 g/mol
InChI Key: UBVIAVPCFBDTHI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under specific conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction involving 4-chlorophenol and an appropriate leaving group.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenoxy and methylphenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenoxy)-5-nitrophenyl](phenyl)methanone
  • **2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols
  • **2,4,5-Trichlorophenoxyacetic acid

Uniqueness

2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring is particularly noteworthy for its stability and versatility in chemical reactions.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-11-3-2-4-12(9-11)16-20-17(21-24-16)19-15(22)10-23-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

UBVIAVPCFBDTHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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